Methyltetrazine-PEG8-NHS ester

Bioorthogonal chemistry Click chemistry Kinetic analysis

Non-methylated tetrazine analogs degrade faster and require restrictive handling, while longer PEG12 variants cut in vivo signal by half. Methyltetrazine-PEG8-NHS ester solves both: the methyltetrazine group provides weeks-long aqueous stability at 4°C, and the PEG8 spacer reduces protein aggregation during storage without compromising downstream TCO ligation efficiency. • Dual orthogonal reactivity: NHS ester couples primary amines (pH 7-9); methyltetrazine enables copper-free IEDDA click with TCO/strained alkenes (k ~2000 M⁻¹s⁻¹). • Validated for ADC manufacturing, PROTAC linker synthesis, fluorescent probe construction, and hydrogel crosslinking. • ≥98% purity; ships ambient; stored at -20°C.

Molecular Formula C32H47N5O13
Molecular Weight 709.7 g/mol
Cat. No. B609006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG8-NHS ester
SynonymsMethyltetrazine-PEG8-NHS ester
Molecular FormulaC32H47N5O13
Molecular Weight709.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3
InChIKeyHBEBYIRKMRTDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyltetrazine-PEG8-NHS Ester: Heterobifunctional PEG Linker for Bioorthogonal Conjugation and PROTAC Synthesis


Methyltetrazine-PEG8-NHS ester (CAS 2183440-34-6, molecular weight ~709.8 Da) is a heterobifunctional crosslinker composed of three functional domains: a methyltetrazine group for inverse electron demand Diels–Alder (IEDDA) click chemistry with trans-cyclooctene (TCO) or strained alkenes ; an eight-unit polyethylene glycol (PEG8) spacer that confers aqueous solubility and reduces protein aggregation ; and an N-hydroxysuccinimide (NHS) ester for covalent coupling to primary amines (e.g., lysine residues, amine-modified surfaces) under mild conditions (pH 7–9) [1]. The compound is widely utilized in antibody–drug conjugate (ADC) development, PROTAC linker synthesis, fluorescent probe construction, and hydrogel crosslinking .

Why Methyltetrazine-PEG8-NHS Ester Cannot Be Replaced by a Generic Tetrazine-PEG-NHS Ester


Interchanging Methyltetrazine-PEG8-NHS ester with a non-methylated tetrazine analog or a shorter PEG variant introduces quantifiable performance deficits that directly impact conjugation yield and long-term stability. Non-methylated tetrazine-NHS esters exhibit substantially lower chemical stability, with vendor documentation explicitly noting that 'the chemical stability of tetrazines is substantially lower compared to methyltetrazines, requiring more careful selection of reagents and conditions' . This stability differential translates to practical shelf-life and reaction robustness concerns in multi-step synthesis workflows. Additionally, PEG length critically influences bioconjugation efficiency: a comparative study of mAb modification with PEG0, PEG4, and PEG12 linkers demonstrated that while PEG spacers improve TCO grafting accessibility, they can reduce the number of reactive TCO moieties available for subsequent tetrazine ligation, with the PEG12 variant producing a two-fold lower fluorescent signal in vivo relative to PEG0 [1]. The PEG8 spacer in Methyltetrazine-PEG8-NHS ester thus occupies a distinct performance niche, offering a balance between solubility enhancement and minimal interference with downstream IEDDA reactivity that cannot be assumed for shorter (PEG4) or longer (PEG12) analogs [2].

Quantitative Differentiation Evidence for Methyltetrazine-PEG8-NHS Ester vs. Closest Analogs


IEDDA Reaction Kinetics: 2000 M⁻¹s⁻¹ Rate Constant for TCO Ligation

Methyltetrazine-PEG8-NHS ester reacts with trans-cyclooctene (TCO) via IEDDA cycloaddition with a measured second-order rate constant of 2000 M⁻¹s⁻¹ in 9:1 methanol/water, enabling efficient bioconjugation at low concentrations [1]. In aqueous media using TCO or norbornene as dienophiles, the rate constant is approximately 1 M⁻¹s⁻¹ . This kinetic performance is consistent with the broader methyltetrazine class, which exhibits rate constants in the 10³–10⁶ M⁻¹s⁻¹ range with TCO , and positions the compound among the fastest bioorthogonal ligation tools available.

Bioorthogonal chemistry Click chemistry Kinetic analysis

Enhanced Chemical Stability of Methyltetrazine vs. Unsubstituted Tetrazine

The methyl substitution on the tetrazine ring of Methyltetrazine-PEG8-NHS ester confers significantly improved chemical stability compared to unsubstituted tetrazine analogs. Vendor documentation for unsubstituted tetrazine-NHS ester states: 'The chemical stability of tetrazines is substantially lower compared to methyltetrazines, requiring more careful selection of reagents and conditions for chemical transformation' . This stability differential is further corroborated by data showing that methyltetrazine-functionalized moieties remain stable in aqueous buffered media for weeks at 4°C (pH 7.5) , whereas unsubstituted tetrazines are noted to be 'substantially lower' in stability [1]. The methyl group also enhances storage stability under routine laboratory conditions [2].

Chemical stability Shelf-life assessment Reagent handling

PEG8 Spacer Balances Solubility and IEDDA Reactivity vs. PEG0/PEG4/PEG12 Linkers

The eight-unit PEG spacer in Methyltetrazine-PEG8-NHS ester occupies a defined functional niche between shorter (PEG0/PEG4) and longer (PEG12) linkers. A systematic study of monoclonal antibody (mAb) modification with TCO derivatives bearing PEG0, PEG4, and PEG12 spacers demonstrated that while PEGylation improves TCO grafting accessibility, it reduces the number of reactive TCO moieties available for subsequent tetrazine ligation [1]. In vivo, pretargeting with mAbs bearing PEG12 linkers followed by fluorescent tetrazine injection produced a fluorescent signal two-fold lower than that achieved with PEG0 linkers [2]. The PEG8 spacer in the target compound provides intermediate hydrophilicity (enhanced solubility vs. PEG0/PEG4) while mitigating the reactivity attenuation observed with longer PEG12 spacers . MALDI-TOF MS analysis confirmed that grafting with PEG4 or PEG12 derivatives significantly increases the number of TCO per mAb compared with PEG0, yet in vitro immunofluorescence signals plateaued earlier for PEG4 and were lower for PEG12 under equivalent conditions [3].

Antibody conjugation Pretargeted radioimmunotherapy Linker optimization

PEG8-Mediated Reduction of Protein Aggregation During Storage

The PEG8 spacer in Methyltetrazine-PEG8-NHS ester is specifically documented to transfer to the labeled molecule upon conjugation, thereby reducing aggregation of labeled proteins stored in solution . This property is consistently cited across multiple vendor technical datasheets as a key differentiator for PEGylated tetrazine-NHS esters relative to non-PEGylated analogs [1]. The hydrophilic PEG spacer improves water solubility and imparts this aggregation-reducing effect, which is particularly valuable for antibody conjugates and other high-concentration protein formulations . Compared to PEG4-containing analogs, the PEG8 spacer provides greater hydrophilic character and enhanced solubility in aqueous systems [2].

Protein stability Aggregation prevention Bioconjugate storage

Procurement-Driven Application Scenarios for Methyltetrazine-PEG8-NHS Ester


Antibody–Drug Conjugate (ADC) Linker Development Requiring Soluble, Non-Aggregating Conjugates

The PEG8 spacer in Methyltetrazine-PEG8-NHS ester reduces aggregation of labeled proteins during solution storage , a property critical for ADC manufacturing where aggregate formation can compromise product quality and regulatory compliance. The compound's dual NHS-amine and tetrazine-TCO reactivity enables orthogonal conjugation strategies for site-specific payload attachment, while the methyltetrazine group's weeks-long stability in aqueous buffer at 4°C supports multi-step synthesis workflows. Procurement of this specific PEG8 variant is justified when experimental designs demand a balance between sufficient PEG hydrophilicity to prevent aggregation and minimal interference with downstream IEDDA ligation efficiency, as longer PEG12 linkers have demonstrated a two-fold reduction in in vivo fluorescent signal [1].

PROTAC Linker Synthesis with Defined Spacer Length and Bioorthogonal Handles

Methyltetrazine-PEG8-NHS ester is specifically designated as a PROTAC linker for synthesizing Proteolysis Targeting Chimeras, with multiple vendors explicitly positioning the compound for this application . The PEG8 spacer provides a defined molecular length that influences ternary complex formation and degradation efficiency, while the methyltetrazine group offers a stable bioorthogonal handle that remains functional during multi-step organic synthesis—unlike unsubstituted tetrazines, which exhibit 'substantially lower' chemical stability . The NHS ester enables direct coupling to amine-containing E3 ligase ligands or target protein warheads under mild conditions. Procurement of this compound for PROTAC development is supported by its demonstrated use in heterobifunctional, dual-click antibody modification strategies that combine azide and methyltetrazine handles for orthogonal conjugation [1].

Dynamic Hydrogel Crosslinking for Stem Cell Niche Engineering

Methyltetrazine-functionalized multiarm PEG macromers have been successfully employed to dynamically stiffen cell-laden hydrogels for human induced pluripotent stem cell (hiPSC) culture and differentiation . In this application, methyltetrazine (mTz) was specifically selected over unsubstituted tetrazine due to its enhanced stability, and tethered to multiarm PEG to yield mono-functionalized PEG-mTz that reacts with PEG-norbornene (PEG-NB) to form additional crosslinks . The fast reaction kinetics of methyltetrazine–norbornene click chemistry (rate constants in the 10³–10⁶ M⁻¹s⁻¹ range [1]) enable temporal stiffening without compromising encapsulated cell viability. Methyltetrazine-PEG8-NHS ester can serve as a building block for synthesizing such mTz-functionalized macromers, with the NHS ester providing a convenient handle for amine coupling to multiarm PEG-amine scaffolds. This application leverages the compound's documented stability advantage over unsubstituted tetrazines .

Ultrasound-Mediated Pretargeted mRNA Delivery Using Click-Reactive Anchors

A 2025 study demonstrated that methyltetrazine (mTz)-functionalized amphiphilic click-reactive anchors (ACRA-mTz) significantly enhance mRNA-loaded lipid nanoparticle delivery when combined with ultrasound pre-targeting . In this work, ACRA-mTz derivatives were screened for cellular activity, with DOPE-PEG-mTz outperforming saturated lipid or branched PEG variants. In vivo, ultrasound pre-targeting with TCO-functionalized anchors followed by mTz-functionalized mRNA-LNP administration increased gene expression by 3.6-fold compared to non-targeted controls . Methyltetrazine-PEG8-NHS ester provides a synthetic entry point for constructing such mTz-functionalized lipid-PEG conjugates via NHS-amine coupling to phospholipid-amine precursors. The compound's fast IEDDA kinetics (2000 M⁻¹s⁻¹ [1]) and methyltetrazine stability are directly relevant to this emerging therapeutic modality.

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